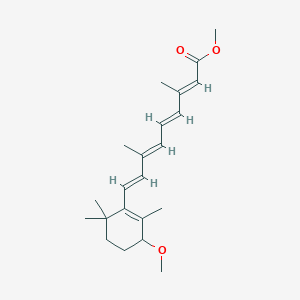

5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

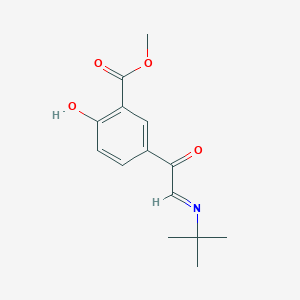

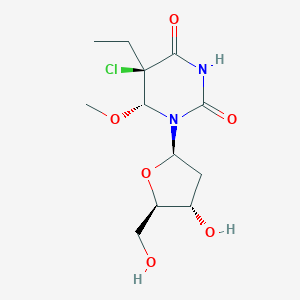

5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine (CHEDU) is a synthetic nucleoside analog that has been extensively studied for its potential use in cancer therapy. This molecule is structurally similar to thymidine, a naturally occurring nucleoside, but has a chlorine atom at the 5 position, an ethyl group at the 5 position, and a methoxy group at the 6 position. These modifications make CHEDU a potent inhibitor of DNA synthesis and have led to its investigation as a potential anticancer agent.

Mecanismo De Acción

5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine is incorporated into DNA during replication and inhibits further DNA synthesis by acting as a chain terminator. Specifically, the chlorine atom at the 5 position of 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine blocks the formation of a phosphodiester bond between the incoming nucleotide and the 3' hydroxyl group of the growing DNA chain. This results in the premature termination of DNA synthesis and ultimately leads to cell death.

Efectos Bioquímicos Y Fisiológicos

5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine has been shown to have a number of biochemical and physiological effects in addition to its anticancer activity. For example, 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine has been shown to induce apoptosis in cancer cells, activate the p53 tumor suppressor pathway, and inhibit angiogenesis. Additionally, 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine has been shown to have antiviral activity against herpes simplex virus type 1 and 2.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine is its potent inhibitory activity against DNA synthesis, which makes it a useful tool for studying DNA replication and repair processes. However, 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine also has some limitations in the laboratory setting. For example, its high toxicity and low solubility can make it difficult to work with at high concentrations. Additionally, its incorporation into DNA can lead to mutations and other unwanted effects, which can complicate data interpretation.

Direcciones Futuras

There are a number of potential future directions for research on 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine. One area of interest is the development of more efficient synthesis methods that can produce 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine in larger quantities and with higher purity. Additionally, there is ongoing research into the use of 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, there is interest in exploring the potential use of 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine in other areas, such as antiviral therapy or as a tool for studying DNA replication and repair processes.

Métodos De Síntesis

5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine can be synthesized using a variety of methods, including the reaction of 5-chloro-6-methoxyuracil with ethyl iodide, followed by reduction with sodium borohydride and subsequent protection of the resulting hydroxyl group with a silylating agent. The silyl group is then removed using an acid catalyst, and the resulting 2'-deoxyribose derivative is coupled with a protected 5-ethyluracil derivative using standard phosphoramidite chemistry.

Aplicaciones Científicas De Investigación

5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine has been studied extensively for its potential use in cancer therapy. In vitro studies have shown that 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine is a potent inhibitor of DNA synthesis, with IC50 values in the low micromolar range. In vivo studies have shown that 5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine can inhibit the growth of a variety of tumor cell lines, including breast, lung, and colon cancer cells.

Propiedades

Número CAS |

155892-41-4 |

|---|---|

Nombre del producto |

5-Chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine |

Fórmula molecular |

C12H19ClN2O6 |

Peso molecular |

322.74 g/mol |

Nombre IUPAC |

(5R,6R)-5-chloro-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C12H19ClN2O6/c1-3-12(13)9(18)14-11(19)15(10(12)20-2)8-4-6(17)7(5-16)21-8/h6-8,10,16-17H,3-5H2,1-2H3,(H,14,18,19)/t6-,7+,8+,10+,12-/m0/s1 |

Clave InChI |

XLVNIDTUOMZHIH-GFIAMVSTSA-N |

SMILES isomérico |

CC[C@]1([C@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)OC)Cl |

SMILES |

CCC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)OC)Cl |

SMILES canónico |

CCC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)OC)Cl |

Otros números CAS |

155892-41-4 |

Sinónimos |

(5S,6R)-isomer of 5-chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine (5S,6S)-isomer of 5-chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine 5-chloro-5-ethyl-6-methoxy-5,6-dihydro-2'-deoxyuridine CMEDU |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.